

Spectroscopic Profile of 3-Bromocyclobutanone: A Technical Guide

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Compound of Interest		
Compound Name:	3-Bromocyclobutanone	
Cat. No.:	B1528419	Get Quote

This guide provides a comprehensive overview of the spectroscopic data for **3-Bromocyclobutanone** (CAS No. 23761-24-2), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for **3-Bromocyclobutanone** are presented below.

1.1. ¹H NMR Data

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. The data, acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent, is summarized in Table 1.[1]



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
3.43-3.52	multiplet	-	2H	CH ₂ adjacent to C=O
3.72-3.81	multiplet	-	2H	CH ₂ adjacent to CHBr
4.54	triplet of triplets	7.9, 5.0	1H	CHBr

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum was recorded at 101 MHz in CDCl₃.[1][2] The observed chemical shifts are detailed in Table 2.

Chemical Shift (δ) ppm	Assignment
29.0	CHBr
60.4	CH₂
203.2	C=O

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of neat **3-Bromocyclobutanone** displays several key absorption bands, as listed in Table 3.[1]



Wavenumber (cm ⁻¹)	Functional Group Assignment	
1787	C=O (carbonyl) stretch in a strained ring	
1372	CH ₂ wag	
1233	C-C stretch	
1139	CH ₂ twist	
1084	C-C stretch	
996	CH2 rock	
967	CH2 rock	
838	C-H bend	
700	C-Br (carbon-bromine) stretch	

The carbonyl stretching frequency at 1787 cm⁻¹ is characteristic of a ketone within a four-membered ring, with the ring strain causing a shift to a higher wavenumber compared to acyclic ketones.[1] The presence of a C-Br bond is indicated by the absorption at 700 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of **3-Bromocyclobutanone** shows several characteristic fragments, which are summarized in Table 4.[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
41.0339	100	[C₃H₅] ⁺
69.0335	60.99	[C ₄ H ₅ O] ⁺
118.9489	5.83	[M-HBr]+ or [C ₄ H ₄ O]+
120.9484	6.73	[M-CO] ⁺ or [C₃H₅Br] ⁺



Experimental Protocols

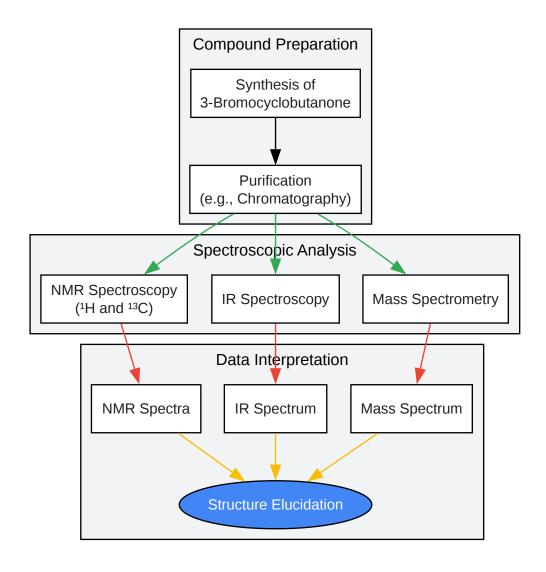
The spectroscopic data presented in this guide were obtained from purified **3-Bromocyclobutanone**. The compound was purified by silica gel chromatography.[1]

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on 400 MHz and 101 MHz spectrometers, respectively.[1] Samples were dissolved in deuterated chloroform (CDCl₃).
- IR Spectroscopy: The infrared spectrum was obtained from a neat sample of the compound. [1]
- Mass Spectrometry: The mass spectrum was recorded to obtain the mass-to-charge ratios
 and relative intensities of the fragments.[1] The specific ionization technique was not detailed
 in the source literature.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Bromocyclobutanone**.





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Caption: Workflow for Spectroscopic Analysis of **3-Bromocyclobutanone**.

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- 2. orgsyn.org [orgsyn.org]
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